Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 260.08 g/mol. It is classified as a non-combustible solid and is used in various scientific applications, particularly in medicinal chemistry and pesticide development. The compound's structure features a pyridazine ring that is substituted with chlorine atoms and an ethyl ester group, which contributes to its biological activity and chemical reactivity.
The synthesis of ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate typically involves several steps:
These methods emphasize the importance of controlling reaction conditions to optimize yield and purity.
The molecular structure of ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate can be characterized by several key identifiers:
InChI=1S/C9H7Cl2N3O2/c1-2-16-9(15)12-7-5-14-8(11-7)4-3-6(10)13-14/h3-5H,2H2,1H3,(H,12,15)
CTEHXHUHMOJRRJ-UHFFFAOYSA-N
CCOC(=O)NC1=CN2C(=N1)C=CC(=N2)Cl
The compound features a dichloro-substituted imidazo[1,2-b]pyridazine ring system, which contributes to its unique chemical properties and biological activity.
Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate can participate in various chemical reactions:
These reactions are significant for modifying the compound for specific applications in pharmaceuticals and agrochemicals.
The mechanism of action of ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate is primarily related to its biological interactions:
Quantitative data regarding its efficacy against specific targets would require further experimental investigation.
Key physical and chemical properties of ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate include:
These properties influence its handling and application in laboratory settings.
Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate has several scientific uses:
The ongoing research into this compound highlights its potential for diverse applications across different scientific fields.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4